molecular formula C7H4BrF4N B1287057 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline CAS No. 875664-46-3

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline

Cat. No.: B1287057
CAS No.: 875664-46-3
M. Wt: 258.01 g/mol
InChI Key: FWIDRROZQFRPCM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline is an aromatic amine compound with the molecular formula C7H4BrF4N It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring

Mechanism of Action

Mode of Action

Anilines typically act through a mechanism of nucleophilic substitution or free radical reactions . The bromine atom attached to the benzene ring can be replaced by other groups in a reaction, leading to various downstream effects. The presence of the trifluoromethyl group can also influence the compound’s reactivity and interactions with its targets.

Biochemical Pathways

Anilines can participate in various biochemical reactions, including oxidation and reduction reactions, and can affect multiple metabolic pathways .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where aniline derivatives are subjected to bromination and fluorination reactions. For instance, starting with 4-bromoaniline, the compound can be fluorinated using a fluorinating agent such as Selectfluor under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinolines, and other aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the development of pharmaceutical agents with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIDRROZQFRPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590693
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-46-3
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875664-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-46-3
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-fluorobenzotrifluoride (0.7 ml, 5.6 mmol) in acetonitrile (2 ml) was added N-bromosuccinimide (994 mg, 5.6 mmol), followed by iron (III) chloride (90.1 mg, 0.6 mmol). The reaction mixture was stirred at room temperature for 90 min, before addition of water (20 ml). The mixture was extracted with tert-butyl methyl ether (2×15 ml) and the combined extracts were washed with brine (20 ml), dried (MgSO4) and concentrated in vacuo to give the title compound (1.4 g), which was used directly.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
90.1 mg
Type
catalyst
Reaction Step Three

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